molecular formula C14H24N2O3 B7508819 2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one

2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one

Cat. No. B7508819
M. Wt: 268.35 g/mol
InChI Key: COOZUEYAMYOVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one, also known as 4'-Methyl-α-Pyrrolidinohexiophenone (4-MPH), is a synthetic cathinone that belongs to the class of amphetamines. It is a psychoactive drug that is known for its stimulant effects, and it has been widely used in scientific research.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. It may also act as a serotonin releaser, leading to an increase in serotonin levels in the brain. These effects are thought to be responsible for the stimulant and euphoric effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one include increased dopamine and norepinephrine levels in the brain, which can lead to increased alertness, energy, and euphoria. It can also cause hyperthermia, tachycardia, hypertension, and vasoconstriction, which can be dangerous in high doses.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one in lab experiments include its potency and selectivity for dopamine and norepinephrine transporters, which makes it a useful tool for studying the effects of synthetic cathinones on the central nervous system. However, its potential for abuse and toxicity in high doses limits its use in animal models and human studies.

Future Directions

For research on 2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one include investigating its long-term effects on the brain and behavior, as well as its potential for addiction and abuse. It may also be useful to study the effects of different doses and routes of administration, as well as its interactions with other drugs and medications. Additionally, further research is needed to develop safer and more effective treatments for addiction and substance abuse.

Synthesis Methods

The synthesis of 2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one involves the reaction of 4-morpholinecarboxylic acid with piperidine and 2-bromo-1-phenylpropan-1-one. The reaction is carried out in the presence of a base and a solvent, such as acetonitrile or ethanol. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one has been widely used in scientific research as a tool to study the effects of synthetic cathinones on the central nervous system. It has been used to investigate the pharmacological properties of cathinones, such as their affinity for dopamine and serotonin transporters, and their ability to induce hyperthermia and locomotor activity in animal models.

properties

IUPAC Name

2-methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-11(2)13(17)15-5-3-12(4-6-15)14(18)16-7-9-19-10-8-16/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOZUEYAMYOVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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